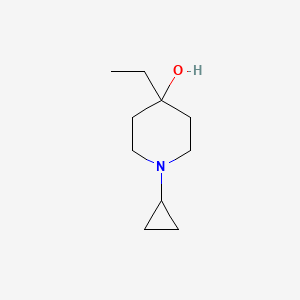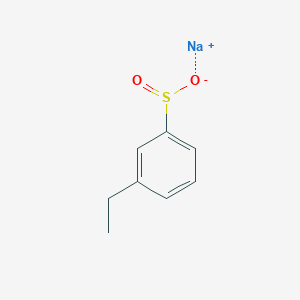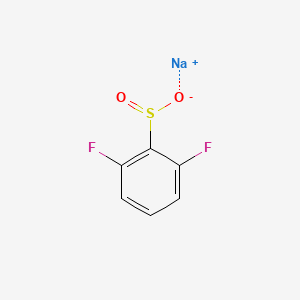
2,6-Difluorobenzenesulfinic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluorobenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C6H3F2NaO2S. It is a derivative of benzenesulfinic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its utility in various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Difluorobenzenesulfinic acid sodium salt typically involves the sulfonation of 2,6-difluorobenzene followed by neutralization with a sodium base. The general synthetic route can be summarized as follows:
Sulfonation: 2,6-Difluorobenzene is treated with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfinic acid group.
Neutralization: The resulting 2,6-difluorobenzenesulfinic acid is then neutralized with sodium hydroxide (NaOH) to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for precise addition of reagents and temperature control is common to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Difluorobenzenesulfinic acid sodium salt undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-difluorobenzenesulfonic acid.
Reduction: Reduction reactions can convert it to 2,6-difluorobenzenethiol.
Substitution: The sulfinic acid group can participate in nucleophilic substitution reactions, forming sulfonamides, sulfones, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like amines, alcohols, and thiols can react with the sulfinic acid group under mild conditions.
Major Products
Oxidation: 2,6-Difluorobenzenesulfonic acid.
Reduction: 2,6-Difluorobenzenethiol.
Substitution: Various sulfonamides, sulfones, and other organosulfur compounds.
Wissenschaftliche Forschungsanwendungen
2,6-Difluorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds. It serves as a sulfonylating agent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfinic acid group.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,6-Difluorobenzenesulfinic acid sodium salt involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfinic acid group can form covalent bonds with various molecular targets, leading to the formation of stable products. In biological systems, it can interact with enzymes and proteins, modifying their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfinic acid sodium salt: Lacks the fluorine substituents, making it less reactive in certain chemical reactions.
2,4-Difluorobenzenesulfinic acid sodium salt: Similar structure but with fluorine atoms at different positions, leading to different reactivity and applications.
2,6-Difluorobenzenesulfonic acid sodium salt: An oxidized form of the compound with different chemical properties.
Uniqueness
2,6-Difluorobenzenesulfinic acid sodium salt is unique due to the presence of fluorine atoms, which enhance its reactivity and stability in various chemical reactions. The specific positioning of the fluorine atoms also influences its interaction with molecular targets, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C6H3F2NaO2S |
|---|---|
Molekulargewicht |
200.14 g/mol |
IUPAC-Name |
sodium;2,6-difluorobenzenesulfinate |
InChI |
InChI=1S/C6H4F2O2S.Na/c7-4-2-1-3-5(8)6(4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
FHRYGPWVAFDGKN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)S(=O)[O-])F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid](/img/structure/B13174449.png)
![2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid](/img/structure/B13174456.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13174467.png)
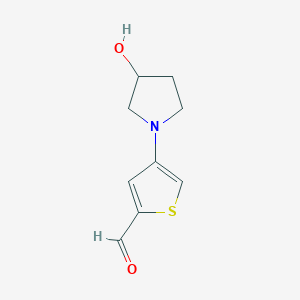
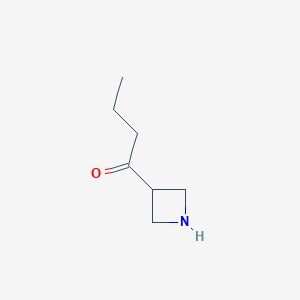
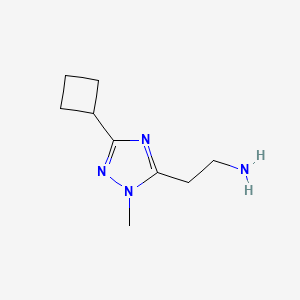
![Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174491.png)
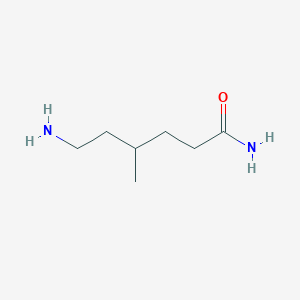
![4-(4-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13174513.png)
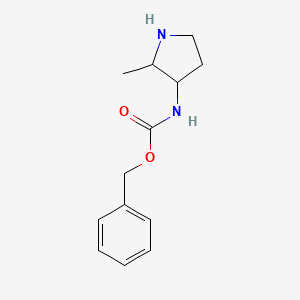
![1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine](/img/structure/B13174534.png)
